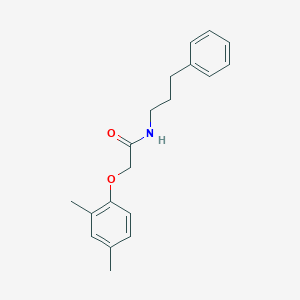

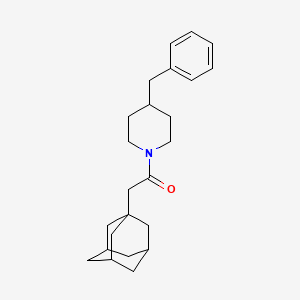

2-(2,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

Overview

Description

2-(2,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DPPA and has been of great interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Molecular Docking Analysis

A study focused on the synthesis and molecular docking analysis of a related compound, showcasing its potential as an anticancer agent by targeting the VEGFr receptor. The compound's structure was elucidated through spectroscopic techniques and its crystal system was analyzed, highlighting intermolecular hydrogen bonds and intramolecular interactions (G. Sharma et al., 2018).

Environmental Monitoring

Another research introduced a new fluorescent probe for sensitive detection of carbonyl compounds in water samples, indicating its application in environmental monitoring. This probe demonstrates improved sensitivity and specificity for trace measurement of harmful substances in various water sources (S. Houdier et al., 2000).

Potential Pesticide Development

Research on the characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction revealed potential applications in developing pesticides. This study provided new diffraction data, suggesting these compounds' usefulness in agricultural sciences (E. Olszewska et al., 2009).

Anticonvulsant Activity

A series of compounds were synthesized and investigated for their anticonvulsant activity, highlighting the significance of structural variations in enhancing the effectiveness of pharmaceuticals for treating seizures. The study indicated a mechanism involving the inhibition of voltage-gated sodium currents and the enhancement of GABA effect (E. Pękala et al., 2011).

Photoinitiators for Hybrid Networks

The synthesis of a novel photoinitiator demonstrated its application in preparing poly(methyl methacrylate) hybrid networks, showcasing an improvement in thermal stability and the formation of robust polymer/filler networks. This research contributes to the development of materials with enhanced properties for industrial applications (Gonul S. Batibay et al., 2020).

properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-10-11-18(16(2)13-15)22-14-19(21)20-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVFVXJKPLSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)

![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis-1H-indole](/img/structure/B4059929.png)

methyl]-8-quinolinol](/img/structure/B4059954.png)

![2-(benzylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059963.png)

![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)

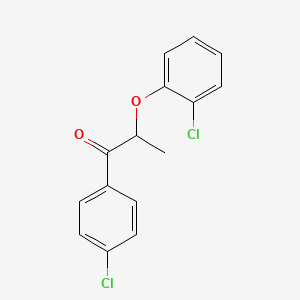

![3,4-dichlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059988.png)

![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)

![(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine](/img/structure/B4060007.png)

![7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4060010.png)